
5-(4-chlorophenyl)-4-(4-methylphenyl)sulfonyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-4-(4-methylphenyl)sulfonyl-1H-pyrazole, also known as 5-CMPP, is a synthetic compound belonging to the family of pyrazoles. It has been extensively studied for its various applications in the field of scientific research. It is a versatile compound that has been used in a wide range of research areas, including organic synthesis, drug discovery, and biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Structural and Molecular Studies
X-ray Crystallography and Molecular Docking
The structure of compounds related to 5-(4-chlorophenyl)-4-(4-methylphenyl)sulfonyl-1H-pyrazole has been examined using X-ray crystallography. Molecular docking studies have also been conducted to understand the orientation and interaction of these molecules in the active site of enzymes like cyclooxygenase-2 (Al-Hourani et al., 2015).
Synthesis and Characterization
The synthesis of derivatives and their structural characterization through IR, UV, NMR spectroscopy has been reported, providing insights into their molecular structure and properties (Diana et al., 2018).
Biological Activities
Herbicidal and Insecticidal Activities
Some derivatives containing the sulfonyl group have exhibited favorable herbicidal and insecticidal activities. This highlights the potential of these compounds in agricultural applications (Wang et al., 2015).
Antimicrobial Activity
Certain derivatives have been tested for their antibacterial and antifungal activities, indicating the potential of these compounds in pharmaceutical applications (Shah et al., 2014).
Antiobesity Activity
Diaryl dihydropyrazole derivatives have been synthesized and evaluated for their potential in appetite suppression and body weight reduction, demonstrating the relevance of these compounds in medical research related to obesity (Srivastava et al., 2007).
Molecular Modeling and Synthesis
- Discovery and Synthesis of Novel Derivatives: Novel pyrazoles, including derivatives of this compound, have been synthesized, and their interaction with enzymes like cyclooxygenase-2 has been explored through molecular docking studies (Yao et al., 2021).
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-4-(4-methylphenyl)sulfonyl-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-11-2-8-14(9-3-11)22(20,21)15-10-18-19-16(15)12-4-6-13(17)7-5-12/h2-10H,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKUPIUHFOIGSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(NN=C2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
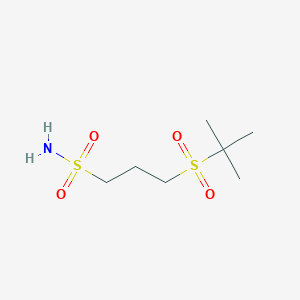
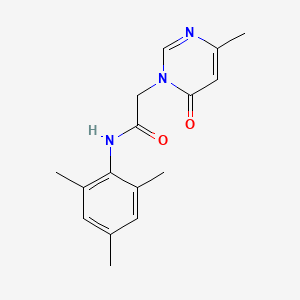
![2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2365319.png)
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2365322.png)
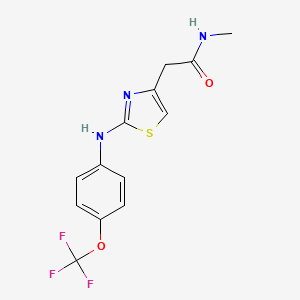
![Trans-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate](/img/structure/B2365324.png)
![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyridazin-4(1H)-one](/img/structure/B2365326.png)
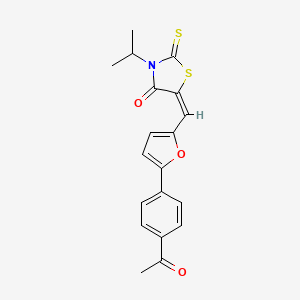
![1-[(2,4-Dichlorobenzyl)sulfonyl]-2-phenyl-2-propanol](/img/structure/B2365328.png)
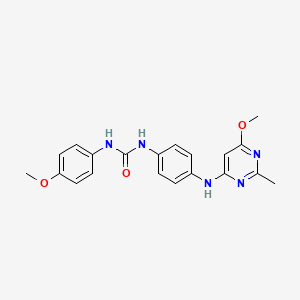
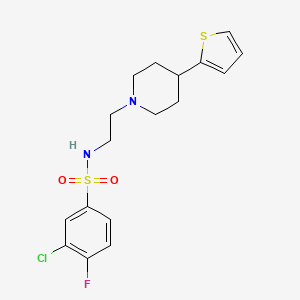
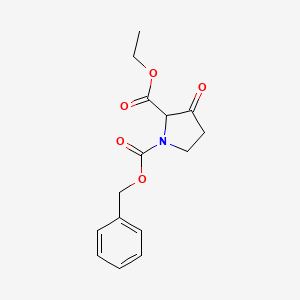
![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2365333.png)